Calcium di(naphthalene-2-sulphonate)
CAS No.: 42781-68-0
Cat. No.: VC16978185
Molecular Formula: C20H14CaO6S2
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42781-68-0 |
|---|---|
| Molecular Formula | C20H14CaO6S2 |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | calcium;naphthalene-2-sulfonate |
| Standard InChI | InChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2 |
| Standard InChI Key | XZCJIXJQEJKFHE-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Ca+2] |
Introduction
Chemical Structure and Molecular Characteristics
Calcium di(naphthalene-2-sulphonate) (Ca(C₁₀H₇SO₃)₂) consists of a central calcium ion bonded to two naphthalene-2-sulfonate anions. Each anion features a naphthalene ring system substituted with a sulfonate (-SO₃⁻) group at the 2-position, conferring aromatic stability and ionic character. The planar naphthalene backbone facilitates π-π stacking interactions, while the sulfonate groups enhance water solubility and reactivity with metal ions .
The molecular weight of the compound is approximately 494.5 g/mol, calculated from the sum of atomic masses (Ca: 40.08, C₂₀H₁₄S₂O₆: 454.42). X-ray crystallography of related compounds, such as sodium naphthalenesulfonate, reveals that sulfonate groups adopt a trigonal planar geometry, optimizing ionic interactions with the calcium ion . This structural configuration underpins the compound’s stability in aqueous and organic matrices, making it suitable for diverse industrial applications.
Synthesis and Production Methodologies
The synthesis of calcium di(naphthalene-2-sulphonate) proceeds through two primary stages: (1) sulfonation of naphthalene to form naphthalene-2-sulfonic acid and (2) neutralization with calcium hydroxide.
Sulfonation of Naphthalene
Naphthalene undergoes sulfonation with concentrated sulfuric acid at elevated temperatures (160–180°C). Under kinetic control, the reaction initially yields naphthalene-1-sulfonic acid, which isomerizes to the thermodynamically favored naphthalene-2-sulfonic acid upon prolonged heating . Patent EP0047450A1 details a process involving vacuum concentration (25–100 mbar) of the reaction mixture to reduce water content below 15%, followed by thermal treatment at 150–200°C to achieve high-purity naphthalene-2-sulfonic acid .
Neutralization and Salt Formation
The sulfonic acid is neutralized with calcium hydroxide in aqueous solution:
The resulting calcium salt precipitates upon cooling and is purified via recrystallization or filtration . Industrial-scale production often employs continuous reactors to optimize yield and minimize byproducts such as naphthalene disulfonates.
Physicochemical Properties
The compound’s functionality is dictated by its inherent properties:
| Property | Value/Range | Method of Determination |
|---|---|---|
| Molecular Weight | 494.5 g/mol | Calculated from formula |
| Solubility in Water | 25 g/L (20°C) | Gravimetric analysis |
| Melting Point | >300°C (decomposes) | Differential Scanning Calorimetry |
| pH (1% solution) | 6.5–7.5 | Potentiometric titration |
These properties derive from the strong ionic interactions between calcium and sulfonate groups, as well as the aromatic system’s rigidity .
Comparative Analysis with Related Sulfonates
Calcium di(naphthalene-2-sulphonate) belongs to a broader class of aryl sulfonates, each with distinct attributes:
| Compound | Solubility (g/L) | Primary Use | Thermal Stability |
|---|---|---|---|
| Sodium naphthalenesulfonate | 120 | Surfactant, dye intermediate | Moderate |
| Dinonylnaphthalenesulfonic acid | 0.5 | Lubricant additive | High |
| Naphthalene-1,5-disulfonic acid | 85 | Polymer synthesis | Low |
The calcium salt’s intermediate solubility and stability position it uniquely for applications requiring balanced hydrophilicity and thermal resistance .
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